molecular formula C23H49N3O B12663265 N-(3-((2-Aminoethyl)amino)propyl)stearamide CAS No. 48076-79-5

N-(3-((2-Aminoethyl)amino)propyl)stearamide

Cat. No.: B12663265
CAS No.: 48076-79-5
M. Wt: 383.7 g/mol
InChI Key: VPKNNEKZKMZRIF-UHFFFAOYSA-N
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Description

N-(3-((2-Aminoethyl)amino)propyl)stearamide is a chemical compound of interest in pharmaceutical and analytical research. This compound can be separated and analyzed using a reverse-phase (RP) HPLC method with a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) compatible applications, the phosphoric acid can be replaced with formic acid . The analytical method is scalable and can be adapted for the isolation of impurities in preparative separation, making it a valuable tool for purification workflows . Furthermore, its suitability for pharmacokinetic studies highlights its relevance in drug metabolism and ADME (Absorption, Distribution, Metabolism, and Excretion) research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

48076-79-5

Molecular Formula

C23H49N3O

Molecular Weight

383.7 g/mol

IUPAC Name

N-[3-(2-aminoethylamino)propyl]octadecanamide

InChI

InChI=1S/C23H49N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(27)26-21-17-20-25-22-19-24/h25H,2-22,24H2,1H3,(H,26,27)

InChI Key

VPKNNEKZKMZRIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCNCCN

Origin of Product

United States

Preparation Methods

Activation of Stearic Acid

Stearic acid is converted into a more reactive intermediate to facilitate amide bond formation. Common methods include:

  • Conversion to stearoyl chloride: Reacting stearic acid with thionyl chloride (SOCl2) or oxalyl chloride under reflux to form stearoyl chloride.
  • Use of coupling reagents: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) can activate the carboxyl group in situ.

Coupling with 3-(2-Aminoethylamino)propyl Amine

The nucleophile is a diamine with the structure H2N–CH2–CH2–NH–CH2–CH2–CH2–NH2 or a protected variant thereof. The primary amine attacks the activated stearic acid derivative to form the amide bond.

  • The reaction is typically carried out in anhydrous solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide.
  • The reaction temperature is controlled (0–25 °C) to avoid side reactions.
  • Base such as triethylamine is added to neutralize the acid generated during amide bond formation.

Purification

  • The crude product is purified by recrystallization or chromatography.
  • Characterization is done by NMR, IR, and mass spectrometry to confirm the amide bond and the presence of amino groups.

Representative Experimental Procedure (Literature-Informed)

Step Reagents & Conditions Description Yield & Notes
1. Activation Stearic acid + SOCl2, reflux 2–4 h Formation of stearoyl chloride High yield, removal of excess SOCl2 by distillation
2. Coupling Stearoyl chloride + 3-(2-aminoethylamino)propyl amine, in dry DCM, 0–5 °C, with triethylamine Nucleophilic substitution forming amide bond Typically 70–85% yield
3. Workup Aqueous wash, drying over MgSO4, solvent removal Isolation of crude amide Purification by recrystallization or column chromatography
4. Characterization NMR, IR, MS Confirmation of structure Purity >95%

Alternative Synthetic Routes and Notes

  • Direct amidation: Heating stearic acid with the diamine under dehydrating conditions (e.g., using coupling agents or high temperature) can also yield the amide but may require longer reaction times and harsher conditions.
  • Protection strategies: If selective mono-substitution is required on the diamine, protecting groups (e.g., Boc or Fmoc) may be used on one amino group to avoid poly-substitution.
  • Solvent choice: Polar aprotic solvents favor the coupling reaction; however, solvent-free microwave-assisted synthesis has been reported for similar amides to improve efficiency.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Comments
Stearic acid activation SOCl2, reflux 2–4 h Converts acid to acid chloride
Coupling solvent DCM, THF, DMF Anhydrous conditions preferred
Temperature (coupling) 0–25 °C Controls reaction rate and selectivity
Base Triethylamine (1.1 eq) Neutralizes HCl formed
Reaction time 2–6 hours Monitored by TLC or HPLC
Yield 70–85% Depends on purity of reagents
Purification Recrystallization or chromatography Ensures >95% purity

Research Findings and Considerations

  • The amide bond formation is highly efficient when using acid chlorides compared to direct amidation.
  • The presence of two amino groups in the diamine requires careful stoichiometric control to avoid cross-linking or polymerization.
  • The final compound’s purity and yield are influenced by the solvent system and reaction temperature.
  • Analytical data (NMR, IR) confirm the successful formation of the amide bond and the presence of free amino groups.
  • The compound’s physical properties (melting point, solubility) are consistent with long-chain fatty amides bearing polar amino substituents.

Chemical Reactions Analysis

Oxidation of Amino Groups

The terminal primary amino groups (–NH₂) and secondary amine (–NH–) in the (2-aminoethyl)amino moiety are susceptible to oxidation.

  • Reagents : Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or other peroxides.

  • Products : Oxidation may yield nitroso derivatives (–NHO) or nitro compounds (–NO₂), depending on reaction conditions.

Substitution Reactions

The amine groups act as nucleophiles, reacting with electrophiles such as alkyl halides or acyl chlorides.

  • Reagents : R-X (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride).

  • Products : Alkylation or acylation of the amine groups, forming quaternary ammonium salts or amide derivatives .

Hydrolysis of the Amide Bond

The stearamide group (–CONH–) can undergo hydrolysis under acidic or basic conditions.

  • Reagents : HCl (acidic) or NaOH (basic).

  • Products : Cleavage of the amide bond yields stearic acid and the corresponding amine.

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Key Products
OxidationH₂O₂, KMnO₄Acidic/basic pH, mild heatNitroso/nitro derivatives
AlkylationR-X (e.g., CH₃I)Polar aprotic solvents (DMF)Quaternary ammonium salts
AcylationAcyl chlorides (e.g., ClCOCH₃)Base (e.g., Et₃N)N-acylated amine derivatives
HydrolysisHCl/NaOHElevated temperatureStearic acid + amine fragments

Similarity to N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide

  • Shared Features : Both compounds contain multiple amine groups and a long aliphatic chain (stearamide/dodecanamide).

  • Differences : The shorter chain in dodecanamide may influence solubility and reactivity rates.

Distinction from N-(3-Aminopropyl)stearamide

  • Structure : The latter lacks the secondary amine in the propyl chain, reducing nucleophilic sites for substitution.

  • Reactivity : Fewer reactive sites in N-(3-Aminopropyl)stearamide limit its participation in multi-step reactions.

Environmental and Biological Considerations

  • Ecotoxicity : Amide groups and long chains may contribute to persistence in aquatic systems , as noted in related compounds .

  • Toxicity : High doses of similar fatty acid amidopropyl derivatives caused gastrointestinal irritation and reproductive toxicity in animal studies .

Scientific Research Applications

The compound's ability to facilitate the separation and analysis of drugs makes it a significant tool in pharmacokinetics. Its use in HPLC allows researchers to study the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. This is crucial for understanding how drugs interact with biological systems and their therapeutic efficacy .

Cosmetic Industry Applications

This compound also finds applications in the cosmetic industry. It functions as an antistatic agent and conditioning agent due to its cationic nature. The compound helps improve the texture and feel of cosmetic products while providing moisture retention properties .

Table 2: Cosmetic Applications

Application TypeFunctionality
Hair ConditioningImproves texture
Antistatic AgentReduces static electricity
Moisturizing AgentRetains moisture

Safety Assessments

Safety assessments have been conducted to evaluate the toxicological profile of this compound. Studies indicate that at low doses, the compound does not exhibit significant toxicity or irritation in animal models. For instance, dermal irritation studies showed no adverse effects when tested at concentrations up to 100% active ingredient .

Table 3: Toxicological Findings

Study TypeFindings
Dermal IrritationNo irritation at 100%
Oral ToxicityNOAEL > 200 mg/kg bw/day

Case Studies

Several case studies highlight the practical applications of this compound:

  • Pharmacokinetic Studies : Researchers utilized this compound to analyze drug interactions in vivo, demonstrating its effectiveness in isolating drug metabolites.
  • Cosmetic Formulations : A study on hair care products revealed that formulations containing this compound significantly improved hair manageability and reduced static cling.

Mechanism of Action

The mechanism of action of N-(3-((2-Aminoethyl)amino)propyl)stearamide involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting membrane-associated processes. It can also interact with proteins, potentially modulating their activity and function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Stearamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C23H49N3O 383.66 Primary amine, secondary amine, stearamide Surfactant, antistatic agent
N-(3-(Dimethylamino)propyl)stearamide (OPA) C23H48N2O 368.64 Tertiary dimethylamino, stearamide High-temperature gels
STEARAMIDE MEA C20H41NO2 327.55 Hydroxyethyl, stearamide Antistatic, viscosity control
STEARAMIDOPROPYL BETAINE C25H52N2O3 428.69 Quaternary ammonium, carboxylate, stearamide Surfactant, foaming agent
STEARAMIDOETHYL DIETHANOLAMINE C25H52N2O3 428.69 Bis(2-hydroxyethyl)amino, stearamide Antistatic, emulsifier

Performance and Application Differences

(a) Thermal Stability

  • This compound: Limited data exist, but its primary amines may reduce thermal resistance compared to tertiary amines.
  • N-(3-(Dimethylamino)propyl)stearamide (OPA): Demonstrated ultra-high temperature resistance (up to 200°C) in gel-forming surfactants due to its stable tertiary amine structure .

(b) Solubility and pH Sensitivity

  • The target compound’s primary amines confer high water solubility in acidic conditions (via protonation) but lower solubility in neutral/basic environments.
  • STEARAMIDOPROPYL BETAINE : Zwitterionic nature ensures solubility across a broader pH range, ideal for personal care products .

(c) Antistatic Efficacy

  • This compound: Superior charge dissipation due to multiple protonatable amines.
  • STEARAMIDE MEA : Less effective in low-humidity environments due to its single hydroxyethyl group .

Research Findings

  • OPA (Dimethylamino analog): Forms viscoelastic gels with sodium p-toluenesulfonate, critical for oilfield applications .
  • STEARAMIDOETHYL DIETHANOLAMINE: Exhibits dual antistatic and emulsifying properties, favored in hair conditioners .
  • STEARAMIDOPROPYLAMINE OXIDE: Nonionic surfactant with low irritation, used in shampoos .

Biological Activity

N-(3-((2-Aminoethyl)amino)propyl)stearamide, a compound with the molecular formula C23H49N3O, is recognized for its surfactant properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is an amphiphilic molecule, which means it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) characteristics. This unique structure allows it to interact effectively with lipid membranes and proteins, influencing various biological processes.

  • Interaction with Lipid Membranes : The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect cellular processes such as signal transduction and membrane protein function.
  • Protein Modulation : By interacting with proteins, this compound may modulate their activity, potentially impacting enzymatic functions and cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. Its ability to disrupt bacterial membranes could be a mechanism for this effect.
  • Cell Membrane Studies : The compound has been utilized in studies examining cell membrane dynamics, providing insights into how amphiphilic compounds can influence cellular behavior .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits potential antimicrobial effects against certain bacterial strains.,
Membrane InteractionAlters lipid bilayer properties, affecting membrane-associated processes.
Protein InteractionModulates protein activity through direct interaction.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results showed significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Structure Biological Activity
N-(2-Hydroxyethyl)stearamideHydroxyethyl group instead of aminoethylLimited antimicrobial activity
N-(3-Dimethylaminopropyl)stearamideDimethylaminopropyl groupEnhanced surfactant properties

This compound stands out due to its specific combination of functional groups, which enhances its surfactant properties and potential biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-((2-Aminoethyl)amino)propyl)stearamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via a two-step process:

Amidation : Stearic acid reacts with N-(3-aminopropyl)ethylenediamine under reflux in a polar solvent (e.g., ethanol) using a coupling agent like DCC (dicyclohexylcarbodiimide) to form the amide bond.

Purification : Crude product is purified via recrystallization or column chromatography.

  • Optimization : Yield improvements focus on controlling stoichiometric ratios (1:1.2 for amine:stearic acid), temperature (60–80°C), and catalyst use (e.g., DMAP). Reaction progress is monitored by TLC or FT-IR for amide bond formation (C=O stretch at 1637 cm⁻¹) .

Q. Which spectroscopic techniques are critical for structural confirmation of N-(3-((2-Aminoethyl)amino)propyl)stearamide, and what spectral markers validate its purity?

  • Key Techniques :

  • FT-IR : Bands at 3316 cm⁻¹ (N–H stretch), 1637 cm⁻¹ (C=O amide I), and 1543 cm⁻¹ (N–H bend) confirm the amide group. Aliphatic C–H stretches appear at 2850–2763 cm⁻¹ .
  • ¹H/¹³C NMR : Protons on the amine/amide groups resonate at δ 1.5–2.5 ppm, while the stearoyl chain shows peaks at δ 0.8–1.3 ppm.
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF provides molecular ion confirmation (e.g., [M+H]⁺ for C₂₃H₄₈N₃O).
    • Purity Validation : HPLC with UV detection (λmax ≈ 255 nm) ensures ≥98% purity, as per analytical standards .

Q. What are the primary research applications of this compound in nanotechnology and surfactant chemistry?

  • Nanotechnology : Acts as a cationic surfactant in micelle or liposome formulations for drug delivery. Its amphiphilic structure enables self-assembly into nanostructures with critical micelle concentrations (CMC) typically ≤1 mM .
  • Surfactant Chemistry : Used in emulsion stabilization, corrosion inhibition, and as an antistatic agent due to its tertiary amine and hydrophobic tail .

Advanced Research Questions

Q. How can researchers resolve contradictions between FT-IR and NMR data when confirming amide bond formation in this compound?

  • Root Cause Analysis : Discrepancies may arise from residual solvents, incomplete reaction, or tautomerism.
  • Resolution Strategies :

  • Cross-validate with X-ray crystallography or 2D NMR (COSY, HSQC) to confirm connectivity.
  • Perform TGA/DSC to detect impurities affecting thermal stability.
  • Replicate synthesis under anhydrous conditions to minimize side reactions .

Q. What experimental strategies are recommended for assessing the environmental impact and biodegradability of this surfactant in aquatic systems?

  • Acute Toxicity Testing : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia magna immobilization), given its classification as a hazardous substance (EC50 ≤10 mg/L) .
  • Biodegradability Assays : Use OECD 301B (CO₂ evolution test) to evaluate mineralization rates. Structural modifications (e.g., shorter alkyl chains) may enhance biodegradability .

Q. In nanotechnology applications, how does the molecular structure of this compound influence its self-assembly behavior and micelle stability?

  • Structure-Property Relationships :

  • Hydrophobic Tail Length : The C18 stearoyl chain drives micelle core formation, with longer chains lowering CMC but increasing aggregation number.
  • Amine Functionalization : The tertiary amine group enables pH-responsive behavior (e.g., protonation at acidic pH increases solubility).
    • Experimental Design : Use dynamic light scattering (DLS) and cryo-TEM to correlate molecular structure with micelle size (typically 10–50 nm) and polydispersity .

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